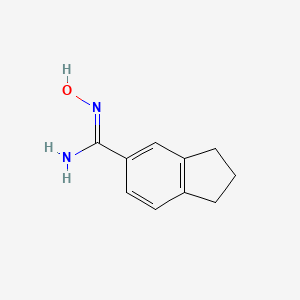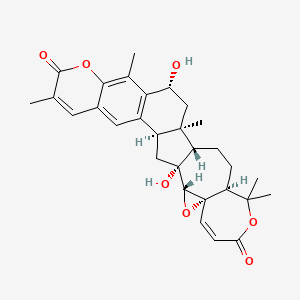
Kadcoccilactone M
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kadcoccilactone M is a triterpenoid compound isolated from the roots of Kadsura coccinea, a plant belonging to the Schisandraceae family . This compound is part of a group of naturally occurring triterpenoids known for their diverse biological activities, including anti-tumor, anti-HIV, and antioxidant properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The isolation of Kadcoccilactone M typically involves extraction from the roots of Kadsura coccinea using organic solvents followed by chromatographic techniques . The specific synthetic routes and reaction conditions for this compound have not been extensively documented in the literature. general methods for isolating triterpenoids from plant sources include solvent extraction, column chromatography, and crystallization .
Industrial Production Methods: Industrial production of this compound would likely follow similar extraction and purification processes as those used in laboratory settings. Scaling up these processes would involve optimizing solvent use, extraction times, and purification steps to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Kadcoccilactone M, like other triterpenoids, can undergo various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize triterpenoids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Halogenation reactions using reagents like bromine (Br₂) or chlorine (Cl₂) can introduce halogen atoms into the triterpenoid structure.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Kadcoccilactone M exerts its effects through various molecular targets and pathways:
PTP1B Inhibition: By inhibiting PTP1B, this compound can enhance insulin signaling, making it a potential therapeutic agent for diabetes.
AChE Inhibition: Inhibiting AChE can increase acetylcholine levels in the brain, which is beneficial for treating Alzheimer’s disease.
Anti-Tumor Activity: The compound induces apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway.
Comparación Con Compuestos Similares
Kadcoccilactone M is part of a group of triterpenoids isolated from Kadsura coccinea. Similar compounds include:
- Kadcoccilactone K
- Kadcoccilactone L
- Kadcoccilactone T
- Kadcoccilactone N
- Kadcoccilactone O
These compounds share similar structural features but differ in their specific biological activities and potency. This compound is unique due to its potent inhibitory effects on PTP1B and AChE, making it a promising candidate for therapeutic applications .
Propiedades
Fórmula molecular |
C30H34O7 |
|---|---|
Peso molecular |
506.6 g/mol |
Nombre IUPAC |
(1R,2S,5S,11S,13R,14R,16R,27R)-14,27-dihydroxy-1,6,6,21,25-pentamethyl-7,12,23-trioxaheptacyclo[14.12.0.02,14.05,11.011,13.017,26.019,24]octacosa-9,17(26),18,20,24-pentaene-8,22-dione |
InChI |
InChI=1S/C30H34O7/c1-14-10-16-11-17-18-12-29(34)21(28(18,5)13-19(31)23(17)15(2)24(16)35-25(14)33)7-6-20-27(3,4)36-22(32)8-9-30(20)26(29)37-30/h8-11,18-21,26,31,34H,6-7,12-13H2,1-5H3/t18-,19+,20-,21-,26+,28+,29+,30-/m0/s1 |
Clave InChI |
LHLZBWBHDQMMAW-FBKHRQBDSA-N |
SMILES isomérico |
CC1=CC2=CC3=C([C@@H](C[C@@]4([C@H]3C[C@]5([C@H]4CC[C@@H]6[C@]7([C@@H]5O7)C=CC(=O)OC6(C)C)O)C)O)C(=C2OC1=O)C |
SMILES canónico |
CC1=CC2=CC3=C(C(CC4(C3CC5(C4CCC6C(OC(=O)C=CC67C5O7)(C)C)O)C)O)C(=C2OC1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


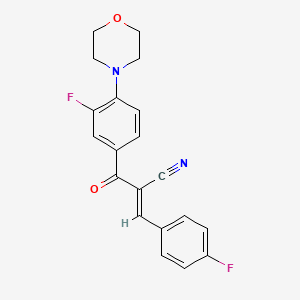

![3-Iodo-4-[(3-methylbutan-2-yl)oxy]oxolane](/img/structure/B13073711.png)

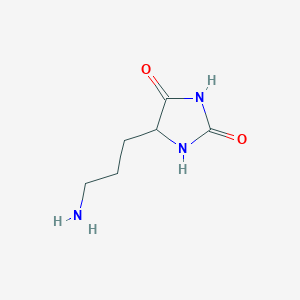
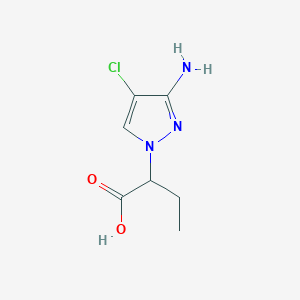
![2-[4-(Pyrimidin-2-yl)piperazin-1-yl]ethan-1-aminedihydrochloride](/img/structure/B13073741.png)
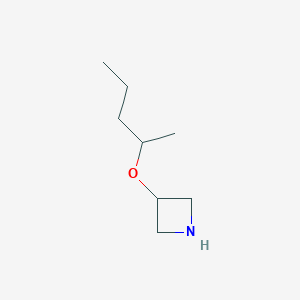
![tert-Butyl7-hydroxy-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13073747.png)
![1-{bicyclo[2.2.1]heptan-2-yl}-4-bromo-1H-pyrazol-3-amine](/img/structure/B13073768.png)
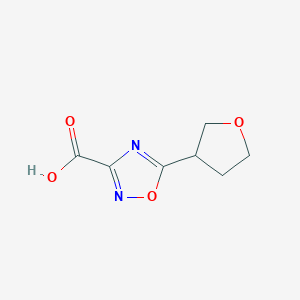
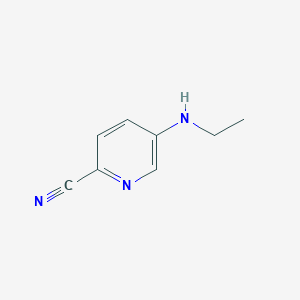
![methyl (4R)-4-[(3R,5S,6E,8S,9S,10R,13R,14S,17R)-6-ethylidene-3-hydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13073782.png)
